molecular formula C29H38N2O4 B10784173 Dehydroemetine CAS No. 26266-12-6

Dehydroemetine

Cat. No.: B10784173
CAS No.: 26266-12-6
M. Wt: 478.6 g/mol
InChI Key: XXLZPUYGHQWHRN-RPBOFIJWSA-N
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Description

Introduction to Dehydroemetine

Historical Context and Discovery

This compound was first synthesized in 1959 as part of efforts to mitigate the cardiotoxicity and emetic effects associated with emetine, a natural alkaloid derived from the ipecac root (Carapichea ipecacuanha) . The structural modification involved dehydrogenation of emetine’s heterotricyclic ring system, introducing a double bond between positions 2 and 3 (Figure 1) . This alteration preserved the compound’s antiprotozoal activity while reducing adverse effects, as demonstrated in early clinical trials for amoebiasis .

Table 1: Structural and Pharmacological Comparison of Emetine and this compound

Property Emetine This compound
Molecular Formula C₂₉H₄₀N₂O₄ C₂₉H₃₈N₂O₄
Key Structural Feature Saturated heterotricyclic ring 2,3-Double bond in tricyclic ring
Primary Use (Historical) Amoebiasis, dysentery Metronidazole-resistant amoebiasis
Elimination Half-Life 40–60 days (slow renal excretion) 72-hour excretion (~91.5% in guinea pigs)

Early studies in the 1970s–1980s validated this compound’s efficacy against Entamoeba histolytica, particularly in hepatic abscesses, with success rates comparable to metronidazole in double-blind trials . By the 1990s, its use declined due to the advent of safer nitroimidazole derivatives, though it remained a backup for refractory cases .

Significance in Alkaloid Research

This compound’s synthetic origin and structural modifications have made it a cornerstone in alkaloid research, particularly in studies exploring structure-activity relationships (SARs). Key insights include:

  • Stereochemical Dependence : The (R)-configuration at position C-1′ is critical for binding to ribosomal subunits, as shown in molecular docking studies with the Plasmodium falciparum 40S ribosomal subunit . The 2,3-double bond reduces conformational flexibility, enhancing target selectivity .
  • Mechanistic Insights : Unlike emetine, which inhibits both translocation and peptidyltransferase activity, this compound specifically disrupts elongation factor-mediated translocation during protein synthesis . This specificity has been leveraged to study ribosomal function in protozoans and viruses.
  • SAR Contributions : Comparative analyses with analogs like isoemetine (S-configuration at C-1′) and dehydroisoemetine revealed that minor stereochemical changes abolish activity, underscoring the precision required in alkaloid design .

Figure 1: Structural Evolution from Emetine to this compound
(Emetine → 2,3-dehydroemetine via dehydrogenation)

Academic Literature Landscape

The academic discourse on this compound spans three primary domains:

Antiprotozoal Activity

Early research focused on its efficacy against intestinal and hepatic amoebiasis, with a 1979 study reporting a 100% cure rate in 27 patients with hepatic abscesses when combined with chloroquine . In vitro assays against Entamoeba histolytica demonstrated an IC₅₀ of 0.1 µg/mL, comparable to metronidazole .

Antimalarial Repurposing

A 2020 study identified this compound as a potent inhibitor of Plasmodium falciparum, with an IC₅₀ of 71.03 nM against the K1 strain (Figure 2) . Structural optimization efforts revealed that the (-)-R,S diastereomer (DHE4) exhibited 29-fold greater potency than its (-)-S,S counterpart, highlighting stereochemistry’s role in antimalarial activity .

Table 2: Key Findings in this compound Research (2019–2025)

Application Study Type Key Result Source
Malaria In vitro IC₅₀ = 71.03 nM (K1 strain)
SARS-CoV-2 In vitro IC₅₀ = 50–100 nM (host protein synthesis inhibition)
Leishmaniasis Preclinical Activity against Leishmania donovani promastigotes

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLZPUYGHQWHRN-RPBOFIJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C29H38N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID901023600
Record name 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine
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Molecular Weight

478.6 g/mol
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CAS No.

4914-30-1, 1986-67-0, 26266-12-6
Record name Dehydroemetine
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Record name 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroemetine is synthesized through the dehydrogenation of emetine. The process involves the removal of hydrogen atoms from the heterotricyclic ring of emetine, resulting in the formation of this compound. This synthetic route was developed to reduce the cardiovascular toxicity associated with emetine .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using controlled reaction conditions to ensure the purity and efficacy of the compound. The production process is typically carried out in pharmaceutical manufacturing facilities with stringent quality control measures .

Chemical Reactions Analysis

Mannich Base Quaternization and Knoevenagel Condensation

  • A Mannich base intermediate is quaternized and condensed with malononitrile via Knoevenagel condensation to form an unsaturated dinitrile derivative (compound 4) in 69% yield .

  • Hydrolysis and decarboxylation of the dinitrile yield a carboxylic acid intermediate, which undergoes methylation to produce a chiral methyl ester .

Bischler-Napieralski Cyclization

  • Cyclization of the amide intermediate (formed by reacting homoveratrylamine with the methyl ester) via Bischler-Napieralski conditions generates a dihydroisoquinoline derivative .

  • Reduction of the cyclic imine with sodium borohydride in methanol produces a 1:1 mixture of (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine .

Resolution and Purification

  • Chiral resolution using (+)-dibenzoyl-d-tartaric acid separates enantiomers, yielding (−)-R,S-dehydroemetine with 85% purity .

Stereochemical Considerations

The stereochemistry at C-1′ and C-2′ critically influences reactivity and biological activity:

  • The (R) configuration at C-1′ is essential for binding to the Plasmodium falciparum ribosome, enabling π-π stacking with guanine-973 and polar interactions with ribosomal residues .

  • Epimerization to the (S) configuration at C-1′ (as in (−)-S,S-dehydroisoemetine) increases the distance between the secondary amine and ribosomal U2061 by 0.8 Å, reducing binding affinity (dG score: −6.5 kcal/mol vs. −7.3 kcal/mol for the R isomer) .

Oxidation and Stability

  • Unsaturation at 2-3 Position : Retains biological activity despite loss of asymmetry at carbons 2 and 3 .

  • Oxidation to Tristhis compound : Further oxidation introduces a positive charge at the tertiary nitrogen, abolishing activity .

Protection-Deprotection Strategies

Selective carbonyl protection is employed to avoid side reactions during synthesis:

  • Semicarbazone Formation : The 2′-oxo group is protected using semicarbazide, enabling selective reduction of the 3-acyl group .

  • Ethylene Glycol Ketal Protection : Used to stabilize the diketone intermediate during dehydration steps .

Synergistic Drug Interactions

While not a direct chemical reaction, (−)-R,S-dehydroemetine exhibits synergistic antimalarial activity with atovaquone and proguanil, suggesting potential for combination therapies .

Scientific Research Applications

Overview

Dehydroemetine has emerged as a promising candidate for the treatment of malaria, particularly against multidrug-resistant strains of Plasmodium falciparum. Its repositioning as an antimalarial agent is driven by the urgent need for new therapies due to rising drug resistance.

Efficacy and Mechanism

  • Potency : Research indicates that this compound exhibits significant potency against the K1 strain of Plasmodium falciparum, with an IC50 value of approximately 69.58 nM . This compares favorably to other treatments, highlighting its potential effectiveness in resistant cases.
  • Gametocidal Activity : In addition to inhibiting asexual stages, this compound has demonstrated gametocidal properties, which are crucial for reducing malaria transmission .

Synergistic Effects

Studies have shown that this compound can act synergistically with other antimalarial drugs such as atovaquone and proguanil, enhancing its therapeutic efficacy . This combination approach may help overcome resistance mechanisms present in some malaria strains.

Historical Context

This compound has been traditionally used in treating intestinal amoebiasis caused by Entamoeba histolytica. Its effectiveness has been documented in various clinical trials.

Clinical Trials

A notable clinical trial conducted between 1972 and 1973 assessed the efficacy of this compound in treating opisthorchiasis (a liver fluke infection). The study involved 17 patients who received a regimen of 2.5 mg/kg every alternate day for 30 days. The results indicated an average reduction in egg counts by approximately 85% after treatment . However, side effects such as diarrhea and muscular weakness were reported, necessitating careful monitoring during treatment.

Distribution and Excretion

Pharmacokinetic studies have shown that this compound is excreted more rapidly than emetine, with a significantly higher percentage eliminated from the body within 72 hours post-administration (91.5% vs. 67% for emetine) . This rapid clearance may contribute to its reduced cardiotoxic effects compared to its parent compound.

Side Effects

While generally well-tolerated, this compound can cause side effects including gastrointestinal disturbances and muscle weakness. Monitoring is essential to manage these adverse effects effectively .

Case Studies

Study Application Findings
Clinical Trial (1972)Opisthorchiasis85% reduction in egg counts; side effects included diarrhea and muscle weakness .
Drug Interaction Study (2020)MalariaThis compound showed synergistic effects with atovaquone and proguanil; IC50 values indicated high potency against K1 strain .

Mechanism of Action

Dehydroemetine exerts its effects by inhibiting protein synthesis in protozoal organisms. It achieves this by arresting the translocation of the transfer ribonucleic acid-amino acid complex during protein synthesis. This inhibition disrupts the production of essential proteins, leading to the death of the protozoal cells . The molecular targets involved in this mechanism include the ribosomal subunits and associated protein synthesis machinery .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Structural Features Mechanism of Action Key Advantages/Disadvantages
Dehydroemetine Double bond near ethyl group (C₂₉H₃₈N₂O₄) Inhibits protein synthesis, disrupts ribosomal translocation Lower cardiotoxicity vs. emetine; requires prolonged IV administration
Emetine Fully saturated ethyl group (C₂₉H₄₀N₂O₄) Same as this compound Higher cardiotoxicity (QT prolongation, arrhythmias); faster tissue accumulation
Cephaeline Demethylated variant of emetine Similar antiprotozoal activity Less potent than emetine; higher nausea induction
Metronidazole Nitroimidazole structure Generates free radicals, disrupts DNA First-line for amoebiasis; resistance reported

Pharmacokinetic and Toxicity Profiles

Parameter This compound Emetine Metronidazole
IC₅₀ (Antiviral) 50–100 nM (SARS-CoV-2, HCoV-OC43) 50–100 nM Not applicable
IC₅₀ (Cardiotoxicity) 40–60 µM (calcium channel blockade) 10–20 µM Negligible
Therapeutic Index ~800–1,200 ~50–100 >1,000
Elimination Half-Life 1–2 hours (faster tissue clearance) 5–7 days (slow tissue accumulation) 6–8 hours

Clinical Efficacy and Limitations

  • Amoebiasis :
    • This compound achieves cure rates of 85–90% in hepatic abscesses, comparable to emetine but with fewer adverse events (25% vs. 50% discontinuation rates).
    • Metronidazole remains superior in intestinal amoebiasis (95% efficacy).
  • Antiviral Activity: Both this compound and emetine inhibit SARS-CoV-2 replication at nanomolar concentrations, but this compound’s higher cardiotoxicity threshold (IC₅₀ = 40–60 µM vs. 10–20 µM for emetine) allows safer short-term use.
  • Schistosomiasis :
    • This compound was abandoned due to required 30-day hospitalization, despite lower toxicity than emetine.

Mechanistic Insights and Stereochemical Specificity

This compound’s antiviral activity correlates with inhibition of host-cell protein synthesis, requiring the (-)-R,S stereoisomer for efficacy. Its cardiotoxicity arises from potassium permeability alterations in myocardial cells, reversible by adrenaline. In contrast, emetine irreversibly blocks sodium channels, leading to prolonged cardiac depression.

Key Research Findings

Cardiotoxicity Reversibility :

  • This compound-induced atrial arrest in guinea pigs is reversed by adrenaline (1–5 × 10⁻⁶ g/mL) if administered within 30 minutes.
  • Emetine’s effects are irreversible due to cumulative tissue binding.

Structural Determinants :

  • Planar aromatic rings and a nucleophilic nitrogen atom are critical for activity, shared by emetine, cryptopleurine, and this compound.

Biological Activity

Dehydroemetine, a synthetic derivative of emetine, has garnered attention for its potential therapeutic applications, particularly in treating various parasitic infections and its intriguing biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical efficacy, pharmacokinetics, and safety profile.

This compound exhibits its biological activity primarily through the inhibition of protein synthesis. It acts by binding to the ribosomal RNA within the ribosome, thereby preventing the elongation of peptide chains during translation. This mechanism is crucial in its effectiveness against various pathogens, particularly protozoan parasites such as Entamoeba histolytica and Plasmodium falciparum.

Recent studies have indicated that this compound can inhibit both coronavirus growth and host-cell protein synthesis at nanomolar concentrations, suggesting potential antiviral properties as well . The stereochemical configuration of this compound plays a significant role in its activity, with specific isomers exhibiting enhanced efficacy against certain strains of pathogens .

Treatment of Amoebiasis

This compound has been historically used in treating intestinal amoebiasis. A clinical trial conducted in Thailand evaluated its efficacy against Opisthorchis viverrini (a liver fluke). The study involved 17 patients who received 100 mg sugar-coated this compound tablets at a dosage of 2.5 mg/kg body weight on alternate days for 30 days. The results showed an 85% reduction in egg counts after six months, indicating significant anti-parasitic activity .

Table 1: Clinical Trial Results for this compound in Opisthorchiasis

Patient IDInitial Egg Count (per gram)Egg Count After Treatment (per gram)Percentage Reduction
1600090085%
222000330085%
............

Antimalarial Activity

Recent research has also explored this compound's potential as an antimalarial agent. In vitro studies demonstrated that it is highly potent against multi-drug resistant strains of P. falciparum, with an IC50 value of approximately 47 nM. Notably, it exhibits gametocidal properties without cross-resistance to other antimalarial drugs .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is eliminated more rapidly from the body compared to emetine. Following intraperitoneal injection in guinea pigs, this compound was found to be excreted more quickly from individual organs, particularly the heart, which may contribute to its lower cardiotoxicity profile compared to emetine .

Table 2: Comparative Pharmacokinetics of this compound and Emetine

ParameterThis compoundEmetine
Elimination Half-lifeShorterLonger
Excretion RateHigherLower
CardiotoxicityLowerHigher

Safety Profile and Side Effects

While this compound shows promise as an effective therapeutic agent, its use is not without side effects. Common adverse reactions include gastrointestinal disturbances such as diarrhea and anorexia, as well as neurological symptoms like muscular weakness . A notable clinical trial reported that two patients experienced significant side effects leading to withdrawal from treatment; however, they recovered fully after discontinuation .

Q & A

Q. What is the molecular mechanism of Dehydroemetine against Entamoeba histolytica?

this compound inhibits protein synthesis in Entamoeba histolytica by blocking peptide elongation during ribosomal translation. This mechanism is shared with its parent compound, emetine, but this compound exhibits reduced cardiovascular toxicity due to structural modifications that accelerate tissue elimination . In vitro studies confirm its efficacy at concentrations as low as 0.15 × 10⁻⁶ g/ml, with irreversible cardiac arrest observed at higher concentrations in guinea-pig atrial models .

Q. How does this compound compare to emetine in terms of safety and efficacy?

this compound was developed to mitigate emetine’s cardiotoxicity. Structurally, it lacks a hydroxyl group, which reduces its half-life in tissues and lowers risks of cumulative toxicity . Clinical trials report a 25% adverse reaction rate (e.g., nausea, neuromuscular symptoms) with this compound versus higher rates for emetine, though both achieve comparable cure rates for amebic liver abscesses .

Q. What clinical evidence supports this compound’s use in invasive amebiasis?

In a 1979 study of 27 patients, this compound combined with luminal amebicides resolved hepatic abscesses in all cases . Another trial (60 patients) demonstrated 95-100% efficacy across this compound, metronidazole, and Tiberal cohorts, with adverse reactions not leading to discontinuation . These findings align with WHO guidelines recommending this compound as a second-line therapy for refractory invasive amebiasis .

Advanced Research Questions

Q. How should researchers design in vitro experiments to assess this compound’s cardiotoxic effects?

Use isolated guinea-pig atrial preparations to measure spontaneous contraction frequency and amplitude. Key parameters:

  • Concentration range : 0.15–1.5 × 10⁻⁶ g/ml for reversible effects; ≥1.5 × 10⁻⁵ g/ml for irreversible arrest .
  • Antidote testing : Adrenaline (1–5 × 10⁻⁶ g/ml) restores contractions if applied within 30 minutes of drug-induced arrest .
  • Data interpretation : Note time-dependent reversibility and compare dose-response curves with emetine to quantify reduced toxicity .

Q. What methodological considerations are critical for repurposing this compound as an antimalarial?

  • In vitro assays : Test against multidrug-resistant Plasmodium falciparum strains (e.g., K1) using synchronized parasite cultures. This compound’s IC₅₀ of 71.03 nM highlights potency comparable to emetine .
  • Mechanistic studies : Use cryo-EM to validate binding to the 80S ribosome (PDB 3J7A) and assess stereochemical specificity. (−)-R,S-dehydroemetine mimics emetine’s binding pose, while (−)-S,S-dehydroisoemetine loses efficacy due to C-1′ configuration changes .
  • Synergy assays : Combine with proguanil or atovaquone to identify synergistic interactions via fractional inhibitory concentration (FIC) indices .

Q. How can researchers resolve contradictions in clinical efficacy data for this compound?

A 1979 trial reported 100% efficacy for hepatic abscesses, while a later study noted 1–2 treatment failures per cohort . To reconcile discrepancies:

  • Systematic review : Apply PRISMA guidelines to aggregate data across studies, stratifying by patient demographics, drug combinations, and diagnostic methods (e.g., O&P exams vs. imaging) .
  • Meta-analysis : Use random-effects models to account for heterogeneity in trial designs and sample sizes .

Q. What in vitro models are suitable for evaluating this compound’s antiviral potential?

  • Coronavirus assays : Test this compound in Vero E6 cells infected with SARS-CoV-2, using emetine as a positive control (IC₅₀: 0.1–0.2 µM). Monitor RNA synthesis inhibition via qRT-PCR .
  • Mode-of-action studies : Compare ribosomal protein synthesis inhibition (yeast models) with viral RNA polymerase blocking (e.g., luciferase reporter assays) .

Q. What pharmacokinetic factors must be addressed in preclinical studies?

  • Tissue distribution : Use radiolabeled this compound in murine models to quantify accumulation in the liver, heart, and kidneys. Faster clearance than emetine reduces toxicity risks .
  • Dosing protocols : Limit treatment to 4–6 days (1 mg/kg/day max) to avoid cumulative effects, as per clinical guidelines .

Q. How does this compound interact with other antimalarials?

In drug interaction studies, this compound synergizes with atovaquone (FIC index <0.5) by targeting mitochondrial membrane potential and ribosomal function simultaneously . Design combination trials using fixed-ratio protocols and isobologram analysis to validate synergy.

Q. What structural modifications enhance this compound’s therapeutic index?

  • Stereochemistry : (−)-R,S-dehydroemetine retains antimalarial activity (IC₅₀: 71 nM) by preserving ribosomal binding, while (−)-S,S-dehydroisoemetine is 29-fold less potent .
  • Toxicity reduction : Introduce fluorinated analogs to improve metabolic stability without altering the core isoquinoline scaffold .

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